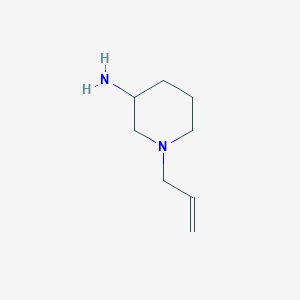

1-Allyl-3-aminopiperidine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H16N2 |

|---|---|

分子量 |

140.23 g/mol |

IUPAC 名称 |

1-prop-2-enylpiperidin-3-amine |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(9)7-10/h2,8H,1,3-7,9H2 |

InChI 键 |

ARXUPTSKINRBRA-UHFFFAOYSA-N |

规范 SMILES |

C=CCN1CCCC(C1)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 Allyl 3 Aminopiperidine and Its Derivatives

Established Retrosynthetic Approaches to the Aminopiperidine Core

The construction of the fundamental 3-aminopiperidine ring system can be achieved through a variety of well-established chemical transformations. These methods focus on forming the heterocyclic ring itself, providing a versatile precursor for subsequent functionalization, such as N-allylation.

Intramolecular cyclization is a primary strategy for constructing the piperidine (B6355638) ring from acyclic precursors. A highly efficient one-pot method involves the intramolecular cyclization of unsaturated amines, which allows for the direct installation of an amino or azido (B1232118) group at the 3-position. nih.gov This approach can provide the anti-Markovnikov product, complementing other olefin amino functionalization methods. nih.gov Other cyclization strategies include:

Radical-Mediated Cyclization: Cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.gov Similarly, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been used to form 2,4-disubstituted piperidines. organic-chemistry.org

Aza-Michael Cyclization: Asymmetric intramolecular aza-Michael cyclizations, often promoted by chiral phosphoric acid catalysts, have emerged as a powerful tool for creating enantioenriched piperidine scaffolds from N-Cbz-protected amino-hex-5-enes bearing a thioacrylate Michael acceptor. rsc.orgwhiterose.ac.uk

Palladium-Catalyzed Cyclization: A Wacker-type aerobic oxidative cyclization of alkenes, enabled by a base-free Pd(DMSO)₂ (TFA)₂ catalyst, provides access to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org

Dieckmann Condensation: This reaction is frequently used to synthesize 4-piperidones by cyclizing esters derived from the addition of a primary amine to two moles of an alkyl acrylate. dtic.mil These piperidones can then serve as intermediates for further functionalization.

| Cyclization Method | Precursor Type | Key Features | Reference |

|---|---|---|---|

| Intramolecular Amination | Unsaturated Amines | One-pot synthesis of 3-aminopiperidines. | nih.gov |

| Radical-Mediated Cyclization | Linear Amino-aldehydes | Effective for various piperidines; uses a cobalt(II) catalyst. | nih.gov |

| Asymmetric Aza-Michael Reaction | Amino-hex-5-enes with Thioacrylate | Produces enantioenriched piperidines using chiral catalysts. | rsc.orgwhiterose.ac.uk |

| Wacker-Type Oxidative Cyclization | Alkenyl Amines | Aerobic, palladium-catalyzed method. | organic-chemistry.org |

Ring expansion reactions offer an alternative route to the piperidine core, typically starting from more readily available five-membered ring systems like pyrrolidines. One notable method involves the treatment of a hydroxymethylpyrroline with triflic anhydride (B1165640) to form an aziridinium (B1262131) salt intermediate. thieme-connect.com This intermediate undergoes a regioselective nucleophilic ring opening and expansion to yield 3-substituted piperidines under kinetic control. thieme-connect.com

More recent developments include palladium-catalyzed allylic amine rearrangements that enable an efficient two-carbon ring expansion of 2-alkenyl pyrrolidines to form azepanes, a strategy that can also be applied to convert piperidines to their azocane (B75157) homologues. rsc.org Another approach involves the oxidative ring cleavage of cyclopentenes to yield diformyl intermediates, which then undergo a ring-closing double reductive amination with a primary amine to furnish piperidine derivatives. nih.gov

The Beckmann rearrangement is a classic and powerful reaction in organic synthesis that can be applied to the formation of piperidine precursors. wikipedia.orgbyjus.com This reaction transforms an oxime into a substituted amide under acidic conditions. wikipedia.orgalfa-chemistry.com In the context of piperidine synthesis, a cyclic ketoxime, such as one derived from cyclopentanone, rearranges to form a δ-lactam (a piperidin-2-one). derpharmachemica.com These lactams are versatile intermediates that can be subsequently reduced to yield the corresponding piperidine. The rearrangement is stereospecific, with the group anti-periplanar to the oxime's leaving group migrating to the nitrogen atom. wikipedia.org While strong Brønsted acids like sulfuric acid are traditionally used, other reagents such as tosyl chloride or phosphorus pentachloride can also promote the reaction, sometimes under milder conditions. wikipedia.orgalfa-chemistry.com

Reductive amination is a cornerstone of C-N bond formation and plays a pivotal role in synthesizing piperidines. researchgate.net The reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.net

This strategy can be applied in several ways to construct the piperidine ring:

Double Reductive Amination (DRA): This powerful method builds the piperidine skeleton in a single step from an acyclic dicarbonyl compound and an amine. chim.it The use of sugar-derived dialdehydes or ketoaldehydes allows for the synthesis of polyhydroxypiperidines with defined stereochemistry. chim.it

Intramolecular Reductive Amination: A linear precursor containing both an amine and a carbonyl (or a group that can be converted to one) can cyclize via intramolecular reductive amination to form the piperidine ring. This is a key final step in dual synthetic strategies for affording 2-substituted trihydroxypiperidines. rsc.org

From Piperidone Precursors: A pre-formed piperidone, such as 1-Boc-3-piperidone, can be subjected to reductive amination with an amine source (like an amino acid ester) to introduce a substituent at the 3-position, directly leading to 3-aminopiperidine derivatives. nih.gov

| Reductive Amination Type | Starting Materials | Key Feature | Reference |

|---|---|---|---|

| Double (Intermolecular) | Dicarbonyl compound + Amine | Directly constructs the piperidine ring from acyclic precursors. | chim.it |

| Intramolecular | Amino-carbonyl compound | Forms the ring from a single linear precursor. | rsc.org |

| From Piperidone | Piperidone + Amine | Functionalizes a pre-existing piperidine ring. | nih.gov |

The catalytic hydrogenation of pyridines is one of the most direct and common methods for producing piperidines. nih.gov This fundamental process, however, presents challenges. The high resonance stability of the aromatic pyridine (B92270) ring and the potential for the product piperidine to poison the metal catalyst often necessitate harsh reaction conditions, such as high temperatures and pressures. nih.govunimi.it

To overcome these issues, the pyridine nitrogen is often activated by protonation in acidic media or by quaternization (e.g., forming N-benzyl pyridinium (B92312) salts). unimi.itscispace.comrsc.org These strategies lower the resonance energy of the ring and prevent the substrate from deactivating the catalyst. unimi.it Significant progress has been made in asymmetric hydrogenation, enabling the synthesis of chiral piperidines:

Auxiliary-Based Methods: Attaching a chiral auxiliary (e.g., an oxazolidinone) to the pyridine ring can shield one face of the ring, directing hydrogen delivery to the opposite side and leading to highly stereoselective formation of substituted piperidines. scispace.com

Chiral Catalysts: Homogeneous hydrogenation using chiral transition metal catalysts, such as Rh-JosiPhos or Iridium-based systems, can effectively reduce substituted pyridinium salts with high enantioselectivity. unimi.itthieme-connect.com

Modern and Stereoselective Synthesis of 1-Allyl-3-aminopiperidine and Analogues

Modern synthetic efforts are increasingly focused on methods that are not only efficient but also highly stereoselective, providing access to specific enantiomers of complex molecules like this compound. A common strategy involves the asymmetric synthesis of a chiral 3-aminopiperidine core, followed by the introduction of the N-allyl group.

A premier example of a modern and sustainable approach is the use of ω-transaminases in a biocatalytic process. beilstein-journals.org These enzymes can perform the asymmetric amination of a prochiral precursor, such as 1-Boc-3-piperidone, to produce either the (R)- or (S)-enantiomer of 3-amino-1-Boc-piperidine. beilstein-journals.orggoogle.com This one-step method often achieves high yields and excellent enantiomeric excess (>99% ee) under mild, environmentally friendly conditions, starting from a commercial substrate. beilstein-journals.org The (R)-enantiomer, for instance, is a valuable precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors. beilstein-journals.org

Alternative asymmetric syntheses often start from the "chiral pool," utilizing readily available enantiopure natural products. For example, enantiomerically pure 3-(N-Boc amino) piperidine derivatives can be synthesized from L-glutamic acid over five linear steps. niscpr.res.in Another route to (R)-3-aminopiperidine proceeds from D-ornithine via cyclization and reduction. google.comgoogle.com

Once the desired enantiomer of the 3-aminopiperidine core (typically with the 3-amino group protected, e.g., as a Boc-carbamate) is obtained, the synthesis of this compound is completed by N-alkylation. This is typically achieved through a standard nucleophilic substitution reaction, where the secondary amine of the piperidine ring reacts with an allyl electrophile, such as allyl bromide, in the presence of a base to afford the N-allylated product. A final deprotection step, if necessary, would then yield the target compound.

| Asymmetric Strategy | Key Precursor | Methodology | Key Advantages | Reference |

|---|---|---|---|---|

| Enzymatic Asymmetric Transamination | 1-Boc-3-piperidone | Uses ω-transaminases to convert a prochiral ketone to a chiral amine. | High enantioselectivity, mild conditions, sustainable. | beilstein-journals.orggoogle.com |

| Chiral Pool Synthesis | L-Glutamic Acid | Multi-step chemical synthesis from a natural amino acid. | Access to enantiomerically pure material. | niscpr.res.in |

| Chiral Pool Synthesis | D-Ornithine | Involves cyclization and reduction steps. | Established route to the (R)-enantiomer. | google.comgoogle.com |

Asymmetric Catalysis in Aminopiperidine Synthesis

Asymmetric catalysis is a cornerstone in the synthesis of chiral molecules, providing efficient pathways to enantiomerically enriched compounds from prochiral substrates. For the synthesis of chiral 3-aminopiperidines, a key structural motif, both organocatalysis and metal-based catalysis have been extensively developed to control stereochemistry with high precision.

Organocatalytic Approaches to Chiral Aminopiperidines

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, avoiding the use of potentially toxic or expensive metals. A prominent strategy involves the asymmetric allylation of imines, a key step in constructing chiral homoallylic amines which can be precursors to or part of the piperidine scaffold. Pioneering work demonstrated the use of chiral 3,3'-diaryl-BINOL catalysts for the reaction between N-acylimines and allylic boronic esters, achieving excellent enantioselectivities for a range of aromatic and aliphatic substrates. nih.gov Another effective approach is the three-component coupling of an aldehyde, an amine, and an allylating agent, catalyzed by a chiral disulfonimide, which directly furnishes protected homoallylic amines. nih.gov These methods are highly tolerant of various functional groups, though their efficiency can be sensitive to the steric hindrance of the protecting groups on the imine nitrogen. nih.gov

Table 1: Organocatalytic Allylation for Chiral Amine Synthesis

| Catalyst Type | Reaction | Substrates | Allylating Agent | Key Findings |

| Chiral 3,3'-Diaryl-BINOL | Asymmetric Allylation | N-Acylimines (aromatic and aliphatic) | Allylboronic ester | High yields (75–94%) and excellent enantioselectivities (90–99% ee). nih.gov |

| Chiral Disulfonimide | Three-Component Hosomi–Sakurai Reaction | Aldehydes, Amines (in situ imine formation) | Allyltrimethylsilane | Direct synthesis of Fmoc-protected homoallylic amines with good stereocontrol. nih.gov |

Metal-Catalyzed Asymmetric Transformations (e.g., Rhodium-catalyzed hydrogenation, Palladium-catalyzed reactions)

Transition metal catalysis offers powerful and versatile methods for constructing chiral piperidine rings. Rhodium and palladium complexes, in particular, have been instrumental in developing highly stereoselective transformations.

Rhodium-Catalyzed Reactions: Rhodium catalysis is renowned for its efficacy in asymmetric hydrogenation. rsc.orgwiley-vch.de More recently, its application has expanded to novel reductive transamination reactions, where simple pyridinium salts are converted into a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net This method introduces a chiral primary amine under reducing conditions, which displaces the original nitrogen of the pyridine ring while inducing chirality. dicp.ac.cnresearchgate.net Another innovative strategy is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples pyridine-derived substrates with aryl or vinyl boronic acids to create 3-substituted tetrahydropyridines, valuable precursors to 3-substituted piperidines. snnu.edu.cn

Palladium-Catalyzed Reactions: Palladium catalysis provides a diverse toolkit for piperidine synthesis. Pd-catalyzed annulation strategies using cyclic carbamates as precursors offer a rapid and efficient route to functionalized piperidines with high enantiocontrol in the asymmetric variant. nih.gov Cascade reactions initiated by palladium are also highly effective; for instance, a diverted Tsuji–Trost sequence can lead to an intramolecular Diels-Alder reaction, transforming simpler starting materials into complex polycyclic amines in a single step. nih.gov Furthermore, palladium-catalyzed C-H functionalization allows for the direct arylation of piperidines at specific positions, guided by directing groups to control regioselectivity. acs.orgresearchgate.net

Table 2: Metal-Catalyzed Asymmetric Synthesis of Piperidine Scaffolds

| Metal Catalyst | Reaction Type | Substrate | Key Features |

| Rhodium | Asymmetric Reductive Transamination | Pyridinium salts | Uses a chiral primary amine to induce chirality; excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net |

| Rhodium | Asymmetric Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate and Boronic acids | Forms 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn |

| Palladium | Asymmetric Annulation | Cyclic carbamates | Provides rapid access to functionalized piperidines with high enantiocontrol. nih.gov |

| Palladium | Cascade (Tsuji-Trost/Diels-Alder) | Tricyclic aziridines | One-step synthesis of complex, stereodefined tetracyclic amines. nih.gov |

Biocatalytic Routes Utilizing Enzymes (e.g., ω-Transaminases)

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. For the synthesis of chiral 3-aminopiperidines, ω-transaminases (ω-TAs) have emerged as particularly powerful tools. diva-portal.orgmdpi.com These enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine) to a ketone acceptor. beilstein-journals.orgunipi.it

The asymmetric synthesis of (R)- and (S)-3-amino-1-Boc-piperidine has been successfully achieved by the amination of the prochiral precursor 1-Boc-3-piperidone using commercially available, immobilized ω-transaminases. beilstein-journals.orgunipi.it This one-step approach affords the target compound with high yield and exceptional enantiomeric excess (>99% ee). beilstein-journals.org The use of immobilized enzymes facilitates their reuse over multiple cycles without significant loss of activity, enhancing the sustainability and cost-effectiveness of the process. beilstein-journals.orgunipi.it

In addition to single-enzyme systems, multi-enzyme cascades have been designed for more complex transformations. One such cascade utilizes a galactose oxidase variant and an imine reductase to convert N-Cbz-protected L-ornithinol directly into L-3-N-Cbz-aminopiperidine. rsc.orgmanchester.ac.ukresearchgate.net This streamlined one-pot process prevents the racemization of labile intermediates and produces the final product with high enantiopurity. rsc.orgresearchgate.net

Table 3: Biocatalytic Synthesis of Chiral 3-Aminopiperidines

| Enzyme System | Reaction Type | Substrate | Product | Key Findings |

| Immobilized ω-Transaminase (e.g., ATA-025-IMB) | Asymmetric Reductive Amination | 1-Boc-3-piperidone | (R)- or (S)-3-Amino-1-Boc-piperidine | High conversion, >99% ee; enzyme is reusable over multiple cycles. beilstein-journals.orgunipi.it |

| Galactose Oxidase / Imine Reductase Cascade | One-Pot Oxidative Cyclization / Reduction | N-Cbz-L-ornithinol | L-3-N-Cbz-aminopiperidine | Isolated yields up to 54%; preserves high enantiopurity from the starting amino alcohol. rsc.orgresearchgate.net |

Chiral Pool Synthesis and Auxiliary-Controlled Strategies

Chiral Pool Synthesis: This strategy utilizes readily available, enantiopure natural products as starting materials to impart chirality to the final molecule. wikipedia.organkara.edu.tr Amino acids are common contributors to the chiral pool. For instance, syntheses of (R)-3-aminopiperidine derivatives have been developed starting from D-ornithine or D-glutamic acid. google.com A process starting from (R)-2,5-diaminopentanoic acid hydrochloride (derived from ornithine) involves esterification, cyclization, and subsequent reduction to yield (R)-3-aminopiperidine dihydrochloride (B599025). google.com This approach efficiently transfers the inherent chirality of the starting material to the piperidine core.

Auxiliary-Controlled Strategies: In this approach, a temporary chiral group (an auxiliary) is attached to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have proven effective in the stereoselective synthesis of piperidine derivatives. researchgate.net The auxiliary guides a domino Mannich-Michael reaction to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity, which can then be further transformed into variously substituted chiral piperidones. researchgate.net

Table 4: Chiral Pool and Auxiliary-Based Synthetic Strategies

| Strategy | Chiral Source | Starting Material Example | Key Reaction | Product |

| Chiral Pool | Amino Acid | (R)-2,5-diaminopentanoic acid | Esterification, cyclization, reduction | (R)-3-aminopiperidine dihydrochloride google.com |

| Chiral Auxiliary | Carbohydrate | D-arabinopyranosylamine | Domino Mannich-Michael reaction | N-arabinosyl dehydropiperidinones researchgate.net |

Cascade and Multicomponent Reactions Incorporating the Allyl Moiety

Cascade (or tandem) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple bond-forming events in a single pot, reducing waste and saving time. beilstein-journals.org These methods are well-suited for the rapid construction of complex, functionalized piperidines.

A notable example is a three-component reaction that combines an aza[4+2] cycloaddition with an allylboration step. nih.govacs.org This tandem process reacts 4-borono-hydrazonodienes, maleimides, and various aldehydes to produce polysubstituted α-hydroxyalkyl piperidines with four stereogenic centers in a highly diastereocontrolled manner. The allyl moiety is introduced via the allylboration of an intermediate generated from the initial cycloaddition. nih.govacs.org

Other MCRs for piperidine synthesis involve the one-pot coupling of an aldehyde, an amine, and a β-keto ester. beilstein-journals.org While this specific reaction does not directly incorporate an allyl group, its framework can be adapted. For instance, a pre-allylated amine or aldehyde could be used as a building block. More directly, catalytic systems have been developed for the one-pot, two-step synthesis of N-allylpiperidines. A bimetallic Ru@SiO₂-[Cu-NHC] catalyst can first facilitate the A³ coupling of an alkyne, aldehyde, and piperidine to form a propargylamine (B41283), which is then selectively hydrogenated in the same pot to the corresponding allylamine. acs.org

Table 5: Cascade and Multicomponent Reactions for Piperidine Synthesis

| Reaction Type | Components | Key Processes | Product Scaffold | Allyl Incorporation |

| Tandem Aza[4+2]/Allylboration | 4-borono-hydrazonodiene, maleimide, aldehyde | Aza-Diels-Alder followed by allylboration | Polysubstituted α-hydroxyalkyl piperidine | Directly via allylboration step. nih.govacs.org |

| Three-Component Coupling | Aldehyde, amine, β-keto ester | Mannich-type reactions | Highly functionalized piperidine | Can be achieved by using allylated starting materials. beilstein-journals.org |

| One-Pot A³ Coupling/Hydrogenation | Alkyne, paraformaldehyde, piperidine | Propargylamine synthesis followed by selective hydrogenation | N-allylpiperidine | The allyl group is formed in the second step from an alkyne precursor. acs.org |

Novel Allylation Methodologies

The introduction of an allyl group onto the nitrogen of 3-aminopiperidine is a crucial step in the synthesis of the target compound. While conventional N-alkylation with allyl bromide is a standard procedure, research into novel allylation methods offers milder conditions and alternative reactivity.

A significant development is the use of triallylaluminum as a highly effective reagent for the allylation of imines. nih.gov This method provides a powerful alternative for creating homoallylic amines, which can be precursors for piperidine synthesis or used in reactions where the allyl group is introduced before cyclization. Triallylaluminum is operationally simple to prepare and demonstrates excellent reactivity, even with sterically hindered substrates. nih.gov

Another innovative approach involves the catalytic allylation of amines. For example, ruthenium-based catalytic systems can achieve the one-pot synthesis of allylamines from alkynes. acs.org This process first generates a propargylamine intermediate through a three-component coupling, which is then selectively reduced to the allylamine. This method avoids the direct use of allyl halides and offers a way to construct the N-allyl functionality from more fundamental building blocks. Furthermore, palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are fundamental in allylic amination, where an activated allyl source (like an allyl acetate) reacts with an amine nucleophile. nih.gov These catalytic methods provide controlled and efficient ways to form the C-N bond of the N-allyl group.

Petasis Reaction in Primary Amine Synthesis

The Petasis reaction, also known as the boronic acid Mannich reaction, is a powerful multicomponent reaction (MCR) that efficiently produces substituted amines from an amine, a carbonyl compound, and an organoboronic acid. researchgate.netwikipedia.orgorganic-chemistry.orgnih.gov This reaction is particularly valuable for its operational simplicity, mild reaction conditions, and broad substrate scope. nih.gov While traditionally employed for the synthesis of secondary and tertiary amines, modifications of the Petasis reaction have enabled the synthesis of primary amines, which are key synthons for more complex molecules.

The synthesis of primary homoallylic amines can be achieved through the α-aminoallylation of aldehydes and ketones using an ammonia (B1221849) surrogate in a Petasis-type reaction. nuph.edu.uanuph.edu.ua This approach allows for a scalable and environmentally friendly process, often with reduced excess of reagents and high yields. nuph.edu.uaresearchgate.net The reaction accommodates a wide range of substrates, including various aliphatic, cyclic, and heterocyclic ketones and aldehydes, producing amine-containing building blocks on a large scale. nuph.edu.uanuph.edu.ua In some cases, work-up procedures have been optimized to allow for the isolation of the desired homoallylamines without the need for chromatographic purification. researchgate.net

Recent advancements have further expanded the scope of the Petasis reaction to include alkylboronic acids for the synthesis of a diverse range of primary, secondary, and tertiary alkyl amines. chemrxiv.org These reactions often exhibit excellent functional group tolerance, accommodating ethers, sulfides, halides, pyrazoles, free alcohols, ketones, olefins, and esters. chemrxiv.org The reaction conditions can be optimized, for instance by using microwave irradiation, to improve yields and shorten reaction times, even with less reactive electron-poor anilines. organic-chemistry.org

Below is a table summarizing representative examples of the Petasis reaction for the synthesis of primary amines, highlighting the diversity of substrates and the efficiency of this methodology.

| Carbonyl Compound | Amine Source | Boronic Acid/Ester | Product | Yield (%) | Reference |

| Cyclohexanone | Ammonia | Allylboronic acid pinacol (B44631) ester | 1-Allylcyclohexan-1-amine | 89 | nuph.edu.ua |

| 4-Phenylcyclohexanone | Ammonia | Allylboronic acid pinacol ester | 1-Allyl-4-phenylcyclohexan-1-amine | 77 | nuph.edu.ua |

| 1-Boc-4-piperidone | Ammonia | Allylboronic acid pinacol ester | 4-Allyl-4-aminopiperidine-1-carboxylate | 73 | nuph.edu.ua |

| Acetaldehyde | Ammonia | Allylboronic acid pinacol ester | But-3-en-2-amine | 64 | nuph.edu.ua |

| Cyclopropanecarboxaldehyde | Ammonia | Allylboronic acid pinacol ester | 1-Cyclopropylbut-3-en-1-amine | 66 | nuph.edu.ua |

| 2-(N-Boc-amino)acetaldehyde | Ammonia | Allylboronic acid pinacol ester | tert-Butyl (1-aminobut-3-en-2-yl)carbamate | 68 | nuph.edu.ua |

Allylmagnesium Reagent Additions to Imines and Carbonyl Compounds

The nucleophilic addition of allylmagnesium reagents to imines and carbonyl compounds is a fundamental carbon-carbon bond-forming reaction that is instrumental in the synthesis of homoallylic amines and alcohols, respectively. These intermediates are highly valuable in the construction of complex nitrogen-containing heterocycles like this compound.

The diastereoselective addition of allylmagnesium bromide to chiral N-tert-butanesulfinyl imines is a particularly powerful method for the asymmetric synthesis of chiral amines. researchgate.netnih.govresearchgate.net The N-tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the allylmagnesium reagent to one of the prochiral faces of the imine, leading to high diastereoselectivity. researchgate.net The stereochemical outcome of the reaction can often be predicted by considering a six-membered ring transition state. researchgate.net In some cases, the choice of solvent can dramatically influence and even reverse the diastereoselectivity of the addition. nih.gov

Similarly, the addition of allylmagnesium reagents to carbonyl compounds provides access to homoallylic alcohols, which can be further elaborated into amines. While the stereoselectivity of allylmagnesium reagent additions to chiral ketones can be difficult to predict with standard models like the Felkin-Anh model, high diastereoselectivity can be achieved in cases where one face of the carbonyl group is significantly sterically hindered. nih.govnih.govresearchgate.net The inherent high reactivity of allylmagnesium reagents allows them to add to sterically hindered ketones where other organometallic nucleophiles might fail. nih.gov

The following table presents examples of the diastereoselective addition of allylmagnesium bromide to chiral imines and ketones, showcasing the high levels of stereocontrol achievable with these methods.

| Substrate | Reagent | Solvent | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| (S)-N-(Benzylidene)-2-methylpropane-2-sulfinamide | Allylmagnesium bromide | THF | >99:1 | 96 | researchgate.net |

| (S)-N-(4-Methoxybenzylidene)-2-methylpropane-2-sulfinamide | Allylmagnesium bromide | THF | >99:1 | 95 | researchgate.net |

| (S)-N-(Furan-2-ylmethylene)-2-methylpropane-2-sulfinamide | Allylmagnesium bromide | THF | >99:1 | 98 | researchgate.net |

| (R)-N-(Pentafluorobenzylidene)-2-methylpropane-2-sulfinamide | Propargylmagnesium bromide | THF | >98:2 | 90 | nih.gov |

| (R)-N-(Pentafluorobenzylidene)-2-methylpropane-2-sulfinamide | Propargylmagnesium bromide | DCM | 1:99 | 92 | nih.gov |

| 2-Chlorocyclohexanone | Allylmagnesium chloride | THF | 1.5:1 | 75 | nih.gov |

| 2-Bromocycloheptanone | Allylmagnesium chloride | THF | 1:1 | 65 | nih.gov |

Protecting Group Strategies for Amine and Piperidine Nitrogens

In the synthesis of molecules with multiple reactive sites, such as this compound which contains a primary amine and a secondary amine (within the piperidine ring), the use of protecting groups is essential to achieve chemoselectivity. wikipedia.org Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly powerful. wikipedia.orgmasterorganicchemistry.com

For the primary amine, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.comcreative-peptides.comtotal-synthesis.comstudysmarter.co.uk The Boc group is typically stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.com In contrast, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.comtotal-synthesis.com This difference in reactivity allows for the selective deprotection of one amine in the presence of the other. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under mild basic conditions (e.g., with piperidine), offers another orthogonal option. masterorganicchemistry.comcreative-peptides.comresearchgate.net

The piperidine nitrogen, being a secondary amine, can also be protected with Boc or Cbz groups. researchgate.netnih.gov The choice of protecting group for the piperidine nitrogen will depend on the subsequent reaction conditions and the desired deprotection sequence. For instance, if a reaction requires a strong base, a carbamate (B1207046) protecting group would be suitable. If subsequent modification of the primary amine is desired while the piperidine nitrogen remains protected, an orthogonal protecting group scheme is necessary. For example, the primary amine could be protected with a Cbz group, and the piperidine nitrogen with a Boc group. The Boc group could then be removed under acidic conditions to allow for allylation of the piperidine nitrogen, followed by hydrogenolysis to deprotect the primary amine.

The following table outlines common protecting groups for amines and their typical deprotection conditions, illustrating the principles of orthogonal protection.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) | Base, Hydrogenation |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) | Acid, Base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Acid, Hydrogenation |

Chemical Reactivity, Transformations, and Reaction Mechanisms

Reactions Involving the Allyl Group of 1-Allyl-3-aminopiperidine

The allyl group attached to the piperidine (B6355638) nitrogen is a versatile functional handle, susceptible to a variety of addition and cyclization reactions. Its electronic properties and steric accessibility make it a prime target for functionalization.

Functionalization of the Allyl Moiety

The double bond of the allyl group is electron-rich and readily undergoes reactions typical of alkenes. These transformations can introduce new functional groups, extending the carbon chain and creating new possibilities for molecular elaboration.

Hydroboration-Oxidation: A common and highly useful reaction for the functionalization of alkenes is hydroboration-oxidation. This two-step process converts the allyl group into a primary alcohol with anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.com In the first step, a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) adds across the double bond, with the boron atom attaching to the terminal, less-substituted carbon. libretexts.org Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide (H₂O₂) in the presence of a base, replaces the carbon-boron bond with a carbon-hydroxyl bond. wikipedia.orgmasterorganicchemistry.com This reaction proceeds with syn-stereochemistry, where the hydrogen and hydroxyl group are added to the same face of the double bond. libretexts.orgmasterorganicchemistry.com The resulting 3-(3-hydroxypropyl)-1-allyl-piperidine could be a valuable intermediate for further derivatization.

Epoxidation: The double bond of the allyl group can be converted to an epoxide, a versatile three-membered cyclic ether. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org The reaction is generally stereospecific. For cyclic allyl amines, the stereocontrol can be influenced by the nitrogen atom, which can direct the epoxidizing agent. thieme.de The resulting epoxide can be opened by a variety of nucleophiles, leading to the formation of amino alcohols and other functionalized piperidines.

Below is a table summarizing potential functionalization reactions of the allyl group.

| Reaction | Reagents | Product Functional Group | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol (-CH₂CH₂CH₂OH) | Anti-Markovnikov |

| Epoxidation | mCPBA | Epoxide | N/A |

Cyclization Reactions Mediated by the Allyl Group

The allyl group can participate in intramolecular cyclization reactions to form new ring systems fused to the piperidine core. These reactions are powerful tools for the construction of complex bicyclic and polycyclic alkaloids. nih.gov

Radical Cyclization: Radical cyclization reactions provide a mild and efficient method for the formation of new carbon-carbon bonds. For instance, N-allyl propiolamides can undergo radical-mediated cyclization to form γ-lactams. scispace.com In a related transformation, a derivative of this compound, where the 3-amino group is acylated with a propioloyl group, could potentially undergo a similar cyclization. The reaction can be initiated by radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). scispace.com This would lead to the formation of a bicyclic system containing a piperidine ring fused to a lactam.

Transition Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions, such as the Heck reaction, are widely used for the formation of carbon-carbon bonds. nih.gov While intermolecular Heck reactions of N-alkyl tetrahydropyridines can be challenging, intramolecular variants can be more efficient. google.com An appropriately functionalized this compound derivative could undergo an intramolecular Heck reaction to form a bicyclic system. Additionally, other transition metals like gold and rhodium are known to catalyze the cycloisomerization of N-allyl propiolamides, leading to the formation of aza-bicyclic compounds. scispace.com

Transformations at the Aminopiperidine Core

The aminopiperidine core possesses two nitrogen atoms with different reactivity profiles. The exocyclic primary amine at the 3-position is a potent nucleophile, while the endocyclic tertiary amine at the N1 position is less nucleophilic but can still participate in certain reactions.

Derivatization of the 3-Amino Functionality

The 3-amino group is the most nucleophilic site in the molecule and readily undergoes reactions with a variety of electrophiles. This allows for the synthesis of a wide range of amides, sulfonamides, and other derivatives.

Acylation and Sulfonylation: The 3-amino group can be easily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are often used to protect the amino group or to introduce specific functionalities that can modulate the biological activity of the molecule. For example, 3-aminopiperidine derivatives are key components in many pharmaceutical compounds. niscpr.res.inresearchgate.net

Reductive Amination: The 3-amino group can act as a nucleophile in reductive amination reactions with aldehydes and ketones. masterorganicchemistry.com This reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govharvard.edu This transformation is a powerful method for the formation of new carbon-nitrogen bonds and the synthesis of more complex secondary and tertiary amines at the 3-position. masterorganicchemistry.com

The following table provides an overview of common derivatization reactions at the 3-amino position.

| Reaction Type | Reagent Example | Product |

| Acylation | Acetyl chloride | N-(1-allylpiperidin-3-yl)acetamide |

| Sulfonylation | Tosyl chloride | N-(1-allylpiperidin-3-yl)-4-methylbenzenesulfonamide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzyl-1-allylpiperidin-3-amine |

Reactions at the Piperidine Nitrogen (N1)

The tertiary amine at the N1 position is part of the piperidine ring and is already substituted with an allyl group. The primary reactivity at this position involves the modification or removal of this allyl substituent.

Deallylation: The N-allyl group can be removed under various conditions, which is a useful transformation in multi-step synthesis where the allyl group is used as a protecting group. Palladium-catalyzed deallylation is a common method. This reaction typically involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and an allyl cation scavenger.

Ring Functionalization and Modifications

Direct functionalization of the C-H bonds of the piperidine ring is a challenging but powerful strategy for introducing substituents without pre-functionalization.

α-C-H Functionalization: The C-H bonds at the α-positions (C2 and C6) to the piperidine nitrogen are activated towards deprotonation and subsequent reaction with electrophiles. nih.gov This can be achieved through lithiation using strong bases like sec-butyllithium, often in the presence of a chelating agent like TMEDA, followed by quenching with an electrophile. beilstein-journals.orgnih.gov Another approach involves the formation of an endocyclic iminium ion via oxidation, which can then be attacked by nucleophiles. nih.gov

β-C-H Functionalization: Functionalization at the β-position (C3 and C5) is more challenging due to the lower acidity of these C-H bonds. However, methods involving the formation of enamine intermediates through oxidation have been developed to achieve β-sulfonylation of cyclic amines. researchgate.net

Ring Modification: The piperidine ring itself can undergo modifications such as ring expansion. For example, multi-step sequences starting from related amino acids can be used to construct the 3-aminopiperidine skeleton. niscpr.res.in

Mechanistic Investigations of this compound Related Reactions

Detailed mechanistic studies specifically centered on this compound are not widely available. However, by examining related systems, we can infer potential reaction pathways. For instance, the reactivity of the allyl group and the amino-substituted piperidine ring can be influenced by various reagents and catalysts.

Concerted Transition States and Stereochemical Outcomes

Information regarding concerted transition states and specific stereochemical outcomes in reactions of this compound is limited. In general, reactions involving the piperidine ring can proceed through various conformations (chair, boat, twist-boat), and the stereochemical outcome is often dictated by the energetic favorability of the transition state. The presence of both an allyl group at the 1-position and an amino group at the 3-position introduces additional complexity, potentially influencing the stereoselectivity of reactions at or adjacent to these positions.

The stereochemistry of related 3-alkyl-4-aminopiperidines has been investigated, highlighting the influence of substituents on the conformational preferences of the piperidine ring. researchgate.net However, direct extrapolation to this compound requires dedicated experimental and computational studies.

Role of Catalysts in Reaction Pathways

Transition metal catalysts are pivotal in many reactions involving N-allyl amines and piperidine scaffolds. While specific catalytic cycles for this compound are not detailed in the literature, related transformations offer insights into potential catalytic roles.

Palladium catalysts, for example, are well-known to activate allyl groups, forming π-allyl palladium intermediates that can subsequently react with nucleophiles. mdpi.commdpi.com In the context of this compound, such activation could precede intramolecular cyclization or intermolecular coupling reactions. The nature of the ligands on the palladium center would be crucial in dictating the regioselectivity and stereoselectivity of such processes.

Copper catalysts are also frequently employed in C-N bond-forming reactions and intramolecular C-H amination of piperidines. researchgate.netacs.org A copper catalyst could potentially mediate the reaction between the amino group and the allyl group within the same molecule, or facilitate reactions with external reagents. The mechanistic pathway would likely involve oxidative addition, reductive elimination, and the formation of various copper intermediates.

Zinc(II) has been shown to act as a catalyst in the nucleophilic addition of amines to nitriles to form amidines, a reaction that involves piperidine derivatives. rsc.org This suggests that Lewis acid catalysis could play a role in activating either the nitrogen atoms or the allyl group of this compound for subsequent transformations.

The table below summarizes catalysts used in reactions involving related piperidine and N-allyl compounds, which could potentially be applied to this compound.

| Catalyst System | Potential Transformation | Reference |

| Palladium(0) complexes | Allylic azidation | mdpi.com |

| Copper(I) complexes | Intramolecular C-H amination | acs.org |

| Zinc(II) compounds | Amidine synthesis | rsc.org |

| Palladium(II) chloride | N-allylation | google.com |

Further dedicated research is necessary to delineate the specific roles of various catalysts in the reaction pathways of this compound and to understand the intricate details of the corresponding transition states and stereochemical outcomes.

Rational Design and Utilization As a Synthetic Scaffold

1-Allyl-3-aminopiperidine as a Key Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The synthesis of this key intermediate often involves a multi-step process, starting from readily available precursors.

A documented synthesis of a protected form of this compound, specifically (R)-1-allyl-3-(benzyloxycarbonyl amino) piperidine (B6355638), highlights its role as a synthetic intermediate. This process begins with the reaction of allylamine with (R)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate. This reaction forms the piperidine ring with the desired stereochemistry and incorporates the allyl group at the 1-position and a protected amino group at the 3-position google.com. The protecting group, in this case, a benzyloxycarbonyl (Cbz) group, is essential to prevent unwanted side reactions of the amino group in subsequent synthetic steps.

The synthesis can be summarized in the following steps:

Cyclization: Reaction of a suitable dielectrophile with allylamine to form the N-allylpiperidine ring.

Introduction of the Amino Group: The amino group or a precursor is incorporated at the 3-position.

Protection: The 3-amino group is often protected to allow for selective reactions at other positions of the molecule.

The resulting 1-allyl-3-(protected)-aminopiperidine is a stable intermediate that can be carried through multiple synthetic transformations before the final deprotection of the amino group to yield the desired target molecule. The presence of the allyl group also offers a handle for further modifications, such as metathesis or oxidation, expanding its utility as a key intermediate. Chiral versions of 3-aminopiperidine are important intermediates for the synthesis of various biologically active compounds patsnap.com.

Table 1: Synthesis of a Protected this compound Intermediate

| Step | Reactants | Key Transformation | Product |

| 1 | Allylamine, (R)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate | Intramolecular cyclization | (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine |

| 2 | (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine, 10% Pd/C, H₂ | Deprotection (hydrogenolysis) | (R)-1-allyl-3-aminopiperidine |

Scaffold Diversity and Molecular Architecture Design

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.govcam.ac.uk this compound is an ideal scaffold for DOS due to its two distinct and reactive functional groups: the allyl group and the amino group. These functional handles allow for the introduction of a wide range of substituents and the construction of diverse molecular architectures.

The allyl group can participate in a variety of chemical transformations, including:

Olefin Metathesis: Cross-metathesis with other olefins to introduce new carbon-carbon bonds and functional groups.

Oxidation: Dihydroxylation, epoxidation, or oxidative cleavage to introduce oxygen-containing functionalities.

Hydroformylation: Addition of a formyl group and hydrogen to yield an aldehyde.

Heck Coupling: Palladium-catalyzed coupling with aryl or vinyl halides.

The amino group provides another point for diversification through:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

By systematically applying these and other reactions, a vast library of compounds with diverse functionalities and stereochemistries can be generated from the this compound scaffold. This approach allows for the exploration of a large chemical space and increases the probability of identifying molecules with desired biological activities. The use of building blocks with multiple reactive sites is a key strategy in creating scaffold diversity in DOS. cam.ac.uk

Table 2: Potential Diversification Reactions of this compound

| Functional Group | Reaction Type | Reagent/Catalyst | Resulting Functional Group |

| Allyl Group | Cross-Metathesis | Grubbs' Catalyst, Alkene | Substituted Alkene |

| Allyl Group | Dihydroxylation | OsO₄, NMO | Diol |

| Allyl Group | Heck Coupling | Pd Catalyst, Aryl Halide | Arylated Alkene |

| Amino Group | Acylation | Acyl Chloride, Base | Amide |

| Amino Group | Reductive Amination | Aldehyde, NaBH(OAc)₃ | Secondary Amine |

| Amino Group | Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

Construction of Fused Heterocyclic Systems Involving Aminopiperidines

The piperidine ring is a common motif in natural products and pharmaceuticals, and the construction of fused heterocyclic systems containing this core is of significant interest in medicinal chemistry. This compound is a valuable precursor for the synthesis of such fused systems. Both the allyl and amino groups can be utilized in cyclization reactions to form new rings fused to the piperidine core.

The allyl group can participate in various intramolecular cyclization reactions, including:

Ene Reaction: An intramolecular ene reaction can lead to the formation of a new five- or six-membered ring.

Radical Cyclization: The allyl group can act as a radical acceptor in intramolecular radical cyclizations, a method that has been used for the production of various piperidines. nih.gov

Transition-Metal-Catalyzed Cyclizations: Palladium or other transition metals can catalyze a variety of intramolecular cyclizations involving the allyl group.

The amino group can serve as a nucleophile to initiate the formation of a fused ring. For example, reaction with a bifunctional electrophile can lead to the construction of a new heterocyclic ring. The amino group can also be transformed into other functional groups that can then participate in cyclization reactions.

The combination of the reactivity of the allyl and amino groups allows for the synthesis of a wide variety of fused heterocyclic systems. For example, an initial reaction at the amino group could introduce a second reactive moiety that can then undergo a cyclization reaction with the allyl group. This strategy provides access to complex, three-dimensional structures that are of interest for drug discovery. The synthesis of fused pyridines and piperidines is an active area of research. researchgate.net

Table 3: Potential Fused Heterocyclic Systems from this compound

| Cyclization Strategy | Key Reaction | Resulting Fused System |

| Intramolecular Ene Reaction | Thermal or Lewis Acid Catalyzed | Fused carbocycle |

| Radical Cyclization | Radical Initiator (e.g., AIBN), Tin Hydride | Fused carbocycle or heterocycle |

| Palladium-Catalyzed Cyclization | Pd(0) Catalyst | Fused carbocycle or heterocycle |

| Condensation and Cyclization | Bifunctional Electrophile (e.g., α,β-unsaturated ketone) | Fused nitrogen-containing heterocycle |

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental tools for investigating the electronic structure and stability of 1-Allyl-3-aminopiperidine. researchgate.netnih.gov DFT methods are widely used for their balance of computational cost and accuracy in predicting molecular geometries and energies. researchgate.net The MP2 method, a higher-level ab initio approach, often provides more accurate results for systems where electron correlation is significant. nih.gov

These calculations typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a wealth of information about the molecule's electronic properties can be derived.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). slideshare.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule; a larger gap generally implies greater stability. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be localized on the electron-rich regions, such as the amino group and the double bond of the allyl group, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO would highlight the areas susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | 1.20 |

| HOMO-LUMO Gap | 9.70 |

Note: These are illustrative values and would need to be calculated using specific DFT or MP2 methods.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. utoronto.ca It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, an MEP map would likely show negative potential around the nitrogen atoms of the piperidine (B6355638) ring and the amino group, as well as the π-electron cloud of the allyl double bond. Positive potential would be expected around the hydrogen atoms, particularly those of the amino group.

The flexibility of the piperidine ring and the allyl group in this compound gives rise to a complex conformational landscape. nih.gov Conformational analysis aims to identify the different stable conformations (local minima on the potential energy surface) and the transition states that connect them. researchgate.netlongdom.org Understanding the relative energies of these conformers is crucial as they can significantly influence the molecule's physical, chemical, and biological properties. researchgate.net

Computational methods can systematically explore this landscape. For this compound, key conformational variables include the chair, boat, and twist-boat conformations of the piperidine ring, as well as the orientation of the amino and allyl substituents (axial vs. equatorial). The rotation around the C-N and C-C single bonds of the allyl group also contributes to the conformational diversity. The results of such an analysis would provide the relative populations of each conformer at a given temperature.

Theoretical Spectroscopic Data Prediction and Validation

Computational chemistry provides powerful tools for predicting various types of molecular spectra. acdlabs.com These theoretical spectra can be used to aid in the interpretation of experimental data, confirm molecular structures, and assign spectral features. rsc.orggithub.ionmrdb.org

Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei in an NMR spectrum. nih.gov These predictions are based on the calculated magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the predicted spectrum with the experimental one, chemists can gain confidence in their structural assignments.

For this compound, theoretical NMR predictions would help in assigning the signals for the protons and carbons of the piperidine ring and the allyl and amino groups. Different conformations of the molecule can have distinct NMR signatures, and by performing a Boltzmann-weighted average of the predicted spectra for the most stable conformers, a more accurate representation of the experimental spectrum can be obtained.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Allyl CH= | 5.8 | 135.0 |

| Allyl =CH₂ | 5.1 | 117.0 |

| Allyl -CH₂- | 3.0 | 62.0 |

| Piperidine CH-NH₂ | 2.9 | 50.0 |

| Piperidine Ring CH₂ | 1.5 - 2.8 | 25.0 - 55.0 |

| Amino NH₂ | 1.4 | - |

Note: These are illustrative values. Actual predictions would depend on the computational method and solvent model used.

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. mdpi.comumich.edu These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. researchgate.net This information is invaluable for interpreting experimental vibrational spectra and understanding the molecule's structural and bonding characteristics.

For this compound, the predicted IR and Raman spectra would show characteristic bands for the N-H stretching and bending vibrations of the amino group, the C=C stretching of the allyl group, and various C-H and C-N stretching and bending modes of the piperidine ring. Comparing these predicted frequencies with experimental data can confirm the presence of these functional groups and provide insights into the molecule's conformation.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3400 |

| C-H Stretch (Allyl sp²) | 3080 |

| C-H Stretch (Piperidine sp³) | 2950 |

| C=C Stretch (Allyl) | 1640 |

| N-H Bend (Amino) | 1600 |

Note: These are unscaled theoretical frequencies and may require scaling factors for better agreement with experimental data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions. While specific computational studies focusing exclusively on the formation of this compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from computational analyses of analogous N-alkylation and N-allylation reactions involving amines and piperidine scaffolds. These theoretical investigations provide a foundational understanding of the reaction pathways, transition states, and the electronic factors governing the synthesis of such compounds.

Theoretical studies on the N-alkylation of amines with alkyl halides typically point towards a bimolecular nucleophilic substitution (SN2) mechanism. In the context of forming this compound from 3-aminopiperidine and an allyl halide (e.g., allyl bromide), the reaction would proceed via the nucleophilic attack of the secondary amine nitrogen of the piperidine ring onto the electrophilic methylene (B1212753) carbon of the allyl halide.

Computational models of this process would typically involve the following key aspects:

Reactant Complex: The initial step involves the formation of a reactant complex, where the 3-aminopiperidine and allyl halide molecules are oriented in close proximity through non-covalent interactions.

Transition State (TS): The central feature of the SN2 mechanism is a single, concerted transition state. Computational modeling can precisely map the geometry of this TS. For the N-allylation of 3-aminopiperidine, the TS would be characterized by the partial formation of the N-C bond between the piperidine nitrogen and the allylic carbon, and the simultaneous partial cleavage of the C-X (where X is the halogen) bond. The geometry at the allylic carbon would be trigonal bipyramidal.

Product Complex: Following the transition state, the system relaxes into a product complex, where the newly formed this compound is associated with the halide anion.

A competing, though generally less favorable, pathway for allylation is the SN2' mechanism, where the nucleophile attacks the γ-carbon of the allyl system. Computational studies can compare the activation barriers for both the SN2 and SN2' pathways to predict the regioselectivity of the reaction. For simple, unhindered allyl halides, the SN2 pathway is typically predicted to be significantly lower in energy.

Furthermore, computational studies on related systems, such as the retro-ene reaction of allyl methyl amine, have investigated concerted, cyclic transition states. While this specific mechanism is more relevant for pyrolysis reactions, it highlights the diverse mechanistic possibilities that computational modeling can explore. For the synthesis of this compound under standard alkylating conditions, the open-chain SN2 mechanism is the most probable pathway.

The insights gained from these computational approaches are invaluable for optimizing reaction conditions, predicting selectivity, and designing novel synthetic routes for substituted piperidine derivatives.

Illustrative Computational Data for a Model N-Allylation Reaction

The following table presents hypothetical, yet representative, data from a DFT study on a model SN2 N-allylation reaction of an amine, illustrating the types of quantitative insights that such studies provide.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔE‡) | 15.2 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. A lower value indicates a faster reaction. |

| Reaction Energy (ΔErxn) | -25.8 kcal/mol | The overall energy change of the reaction. A negative value indicates an exothermic reaction. |

| N-C Forming Bond Distance in TS | 2.15 Å | The distance between the nucleophilic nitrogen and the electrophilic carbon in the transition state. |

| C-Br Breaking Bond Distance in TS | 2.30 Å | The distance between the electrophilic carbon and the leaving bromide group in the transition state. |

| Imaginary Frequency of TS | -350 cm-1 | A negative vibrational frequency corresponding to the motion along the reaction coordinate, confirming a true transition state. |

Advanced Analytical Methodologies in Research on 1 Allyl 3 Aminopiperidine

The comprehensive characterization of 1-Allyl-3-aminopiperidine, a substituted piperidine (B6355638) derivative, relies on a suite of advanced analytical techniques. These methodologies are crucial for confirming its chemical structure, determining its exact mass, and assessing its purity, particularly its stereoisomeric composition.

Future Perspectives and Emerging Research Avenues

Challenges and Opportunities in Stereocontrolled Synthesis

The primary challenge in the synthesis of 1-Allyl-3-aminopiperidine lies in the precise control of the stereocenter at the C3 position of the piperidine (B6355638) ring. Traditional synthetic methods often result in racemic mixtures, necessitating difficult and costly chiral resolution steps. semanticscholar.org However, these challenges present significant opportunities for the application of modern asymmetric synthesis techniques.

The development of enantioselective catalytic methods is a particularly promising avenue. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. acs.org Adapting such a methodology could provide a direct route to a chiral 3-aminopiperidine core, which could then be allylated. Another approach involves the stereoselective hydrogenation of pyridine derivatives using transition metals like iridium, ruthenium, or rhodium, which have shown efficacy in creating stereodefined piperidines. nih.gov

Biocatalysis offers a powerful and green alternative for achieving high enantiopurity. Multi-enzyme cascades, utilizing variants of galactose oxidase and imine reductase, have been developed for the synthesis of L-3-N-Cbz-aminopiperidine from amino acid-derived starting materials. rsc.orgrsc.orgresearchgate.net This one-pot approach streamlines the reaction sequence and prevents the racemization of labile intermediates, yielding products with high enantiopurity. rsc.orgrsc.org The opportunity lies in engineering or adapting these enzymatic systems to directly produce the desired enantiomer of 3-aminopiperidine, which can be subsequently functionalized with an allyl group.

Table 1: Comparison of Stereoselective Synthesis Strategies for the 3-Aminopiperidine Core

| Methodology | Catalyst/Enzyme | Key Advantages | Potential Challenges for this compound | Reference(s) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium, Ruthenium, Rhodium complexes | High efficiency, established technology | Substrate specificity, potential for catalyst poisoning | nih.gov |

| Asymmetric Heck Reaction | Rhodium complexes | Access to diverse 3-substituted piperidines | Multi-step process to reach target molecule | acs.org |

| Enzyme Cascades | Galactose Oxidase (GOase) & Imine Reductase (IRED) | High enantioselectivity, green process, one-pot synthesis | Enzyme compatibility with N-allyl group, substrate scope | rsc.orgrsc.orgresearchgate.net |

| Chiral Resolution | Classical resolving agents | Established method | Labor-intensive, 50% theoretical maximum yield | semanticscholar.org |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant opportunity for the production of this compound. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. soci.orgamidetech.com

Automated synthesis platforms, often integrated with flow reactors, can accelerate the optimization of reaction conditions and facilitate the rapid generation of derivative libraries for structure-activity relationship (SAR) studies. researchgate.netmit.edu For a molecule like this compound, an automated system could efficiently screen different catalysts, solvents, and temperatures for the key bond-forming steps. This technology enables high-throughput experimentation that would be impractical in a batch setting. soci.org

The main challenge in this area is the adaptation of existing synthetic routes, which are typically designed for batch processing, into a continuous flow setup. Reactions involving solids (reagents or catalysts), multiphasic systems, or long reaction times require specialized reactor designs and careful process engineering. However, the advantages of on-demand production, reduced waste, and seamless integration of reaction and purification steps make this a compelling avenue for future research. amidetech.com

Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for N-Allylation

| Parameter | Batch Synthesis | Flow Chemistry | Reference(s) for Concept |

|---|---|---|---|

| Process Control | Moderate (heating/cooling of entire vessel) | Precise (rapid heat/mass transfer) | soci.orgamidetech.com |

| Safety | Higher risk with exothermic reactions/hazardous reagents | Enhanced safety due to small reaction volumes | soci.org |

| Scalability | Complex, often requires re-optimization | Simpler, by running the system for longer periods | soci.org |

| Optimization Speed | Slow (one experiment at a time) | Rapid (automated sequential experiments) | researchgate.netmit.edu |

| Reproducibility | Can vary between batches | High | amidetech.com |

Exploration of Novel Catalytic Systems

The discovery and application of novel catalytic systems are paramount to developing more efficient and sustainable syntheses of this compound. Research is moving beyond traditional catalysts to explore a wider range of metals, organocatalysts, and biocatalysts that offer unique reactivity and selectivity.

Recent advances in piperidine synthesis have highlighted the utility of various catalytic systems. Gold-catalyzed annulation procedures have been developed for the direct assembly of highly substituted piperidines. ajchem-a.com Similarly, iridium(III)-catalyzed cascades involving sequential oxidation, amination, and reduction have proven effective for the stereoselective synthesis of piperidines. nih.gov The exploration of these catalysts could open new pathways to the 3-aminopiperidine scaffold.

Ruthenium-catalyzed Ring-Closing Metathesis (RCM) is another powerful strategy for constructing the piperidine ring from acyclic diene precursors. semanticscholar.org A synthetic design starting with a suitably substituted diallylamine (B93489) derivative could provide a direct route to the N-allyl piperidine core via RCM. Furthermore, iodine-catalyzed C-H amination under visible light presents an innovative approach for intramolecular cyclization to form piperidines, potentially reducing the need for pre-functionalized starting materials. acs.org The application of such a C-H functionalization strategy could significantly shorten the synthetic sequence. Synergistic catalysis, for example using copper and iridium complexes together, has also emerged as a sophisticated method for controlling stereochemistry in complex transformations leading to chiral piperidines. nih.gov

Table 3: Emerging Catalytic Systems for Piperidine Synthesis

| Catalytic System | Reaction Type | Potential Application for this compound | Reference(s) |

|---|---|---|---|

| Gold (Au) | Annulation / Cyclization | Direct assembly of the substituted piperidine ring | nih.govajchem-a.com |

| Iridium (Ir) | Hydrogenation / Hydrogen Transfer Cascade | Stereoselective formation of the chiral piperidine core | nih.gov |

| Ruthenium (Ru) | Ring-Closing Metathesis (RCM) | Formation of the piperidine ring from an acyclic precursor | semanticscholar.org |

| Iodine (I₂) / Visible Light | C-H Amination | Intramolecular cyclization to form the piperidine ring | acs.org |

| Synergistic Cu/Ir | Asymmetric Allylation/Cyclization | Stereocontrolled synthesis of complex chiral piperidines | nih.gov |

| Biocatalysts (Enzymes) | Asymmetric Synthesis | Enantioselective synthesis of the 3-aminopiperidine precursor | rsc.orgresearchgate.net |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Allyl-3-aminopiperidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving primary amines (e.g., allylamine), formaldehyde derivatives, and acetophenones under alkaline conditions. Key variables include reaction temperature (typically 50–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. For example, allylation reactions require precise control of pH and temperature to avoid side products like over-alkylated derivatives . Electrochemical methods, such as iodide-mediated electrolysis, offer alternative pathways with improved regioselectivity by modulating current density and electrolyte composition .

Q. How can researchers characterize the stereochemistry and purity of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and detecting stereoisomers. For chiral analogs, X-ray crystallography or chiral HPLC with polarimetric detection can resolve enantiomeric purity. Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric integrity. Thermal stability and crystallinity are assessed via Differential Scanning Calorimetry (DSC) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to potential acute toxicity and skin/eye irritation, use fume hoods, nitrile gloves, and safety goggles. In case of exposure, immediate flushing with water (15+ minutes for eyes/skin) is required. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Toxicity data gaps necessitate treating the compound as a hazardous material until specific studies confirm safety thresholds .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in allylation reactions for this compound synthesis?

- Methodological Answer : Catalyst choice (e.g., Pd²⁺ for π-allyl complexes) and solvent polarity significantly influence regioselectivity. Polar aprotic solvents like acetonitrile favor nucleophilic attack at the less substituted carbon, while bulky ligands (e.g., PPh₃) direct allylation to specific sites. Kinetic vs. thermodynamic control is assessed via time-resolved NMR or in situ FTIR to monitor intermediate formation .

Q. How should contradictions in reported biological activities of this compound analogs be addressed?

- Methodological Answer : Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme assays) often arise from differences in assay conditions (pH, co-solvents) or structural modifications (e.g., fluorination at the 4-position). Systematic SAR studies with standardized protocols (e.g., fixed DMSO concentrations ≤1%) and control compounds are essential. Cross-validating results using orthogonal assays (e.g., SPR vs. fluorescence polarization) reduces false positives .

Q. What experimental strategies evaluate the pharmacokinetic (PK) properties of this compound-based drug candidates?

- Methodological Answer : In vitro metabolic stability is assessed using liver microsomes or hepatocytes to measure CYP450-mediated degradation. Plasma protein binding (PPB) is quantified via equilibrium dialysis, while logP values determine lipophilicity. In vivo PK studies in rodent models track bioavailability, half-life, and clearance rates. Structural tweaks, such as introducing electron-withdrawing groups, can enhance metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。